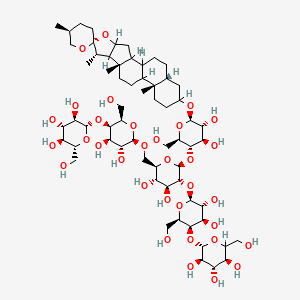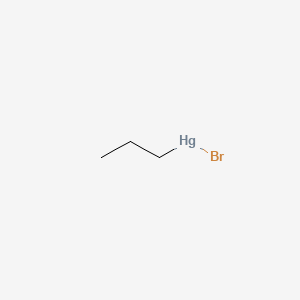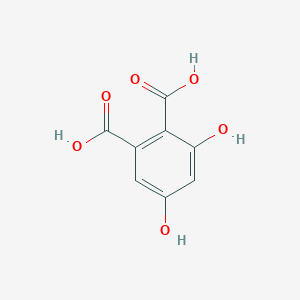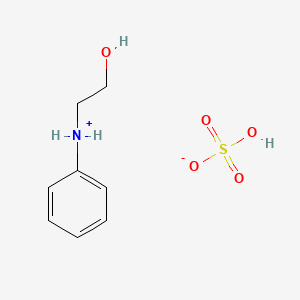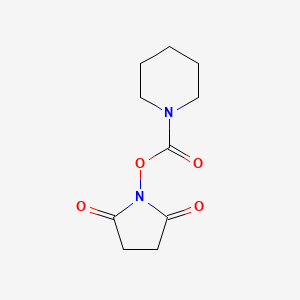![molecular formula C21H20ClNO3 B12648943 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride CAS No. 56517-34-1](/img/structure/B12648943.png)
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is a chemical compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves several steps, typically starting with the appropriate benzo[c]phenanthridine precursor. The reaction conditions often include the use of methoxy groups and methylation processes to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fagaronine chloride: Another benzo[c]phenanthridine derivative with similar structural features.
Sanguirubine: A compound with a similar core structure but different functional groups.
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56517-34-1 |
|---|---|
Molekularformel |
C21H20ClNO3 |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
2,3,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C21H20NO3.ClH/c1-22-12-14-5-7-15(23-2)10-17(14)16-8-6-13-9-19(24-3)20(25-4)11-18(13)21(16)22;/h5-12H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CFXUOSUCFYZYOE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C(=C3C=C(C=CC3=C1)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




